molecular formula C8H11NS B1607354 4-Ethylsulfanylaniline CAS No. 3463-02-3

4-Ethylsulfanylaniline

Cat. No.: B1607354
CAS No.: 3463-02-3
M. Wt: 153.25 g/mol
InChI Key: YGALCOBBSXYFLF-UHFFFAOYSA-N
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Description

4-Ethylsulfanylaniline is an organic compound with the molecular formula C8H11NS. It is a yellowish-brown solid that is used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the class of anilines, which are aromatic amines derived from benzene by replacing one hydrogen atom with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfanylaniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 4-chloronitrobenzene with ethanethiol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial methods focus on maintaining high purity and minimizing by-products through controlled reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or tin chloride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Iron powder, tin chloride, hydrochloric acid.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Amino derivatives: from reduction reactions.

    Acylated or alkylated derivatives: from substitution reactions

Scientific Research Applications

4-Ethylsulfanylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of 4-Ethylsulfanylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfanylaniline
  • 4-Ethylthioaniline
  • 4-Ethylaminobenzene

Comparison

4-Ethylsulfanylaniline is unique due to the presence of both an ethyl group and a sulfanyl group attached to the aniline ring. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to other similar compounds. For instance, 4-Methylsulfanylaniline has a methyl group instead of an ethyl group, which can lead to differences in steric effects and reactivity .

Properties

IUPAC Name

4-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGALCOBBSXYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331337
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-02-3
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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